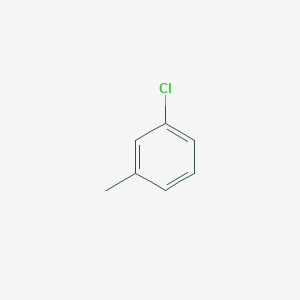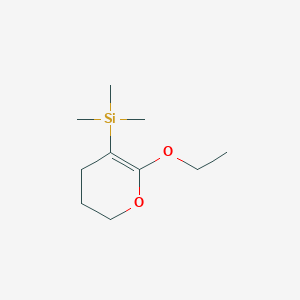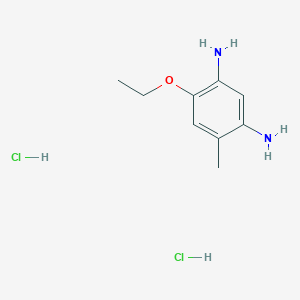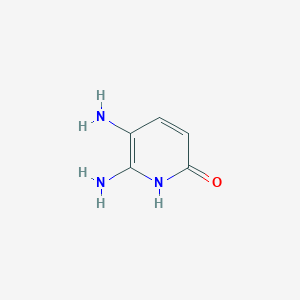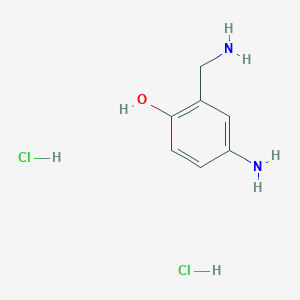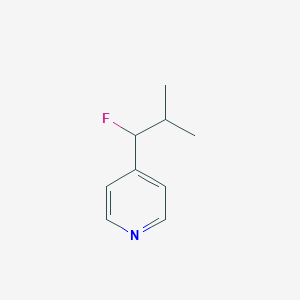
4-(1-Fluoro-2-methylpropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Fluoro-2-methylpropyl)pyridine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for a wide range of applications in the field of biomedicine.
Mecanismo De Acción
The mechanism of action of 4-(1-Fluoro-2-methylpropyl)pyridine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-Fluoro-2-methylpropyl)pyridine in lab experiments is its high purity and stability. Additionally, this compound has been shown to be highly effective in inhibiting the growth of cancer cells and microorganisms, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are various future directions for research on 4-(1-Fluoro-2-methylpropyl)pyridine. One potential direction is to investigate its potential as a cancer treatment in vivo. Additionally, further research could be conducted to explore its potential as a new antibiotic. Furthermore, studies could be conducted to investigate the potential side effects of this compound and its toxicity in vivo.
Conclusion:
In conclusion, this compound is a promising candidate for various scientific research applications. Its unique properties make it a potential candidate for cancer treatment and the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-(1-Fluoro-2-methylpropyl)pyridine can be achieved through various methods. One of the most common methods involves the reaction of 4-bromopyridine with 1-fluoro-2-methylpropane in the presence of a base, such as potassium carbonate. This method yields a high purity of this compound and has been widely used in research studies.
Aplicaciones Científicas De Investigación
4-(1-Fluoro-2-methylpropyl)pyridine has been found to have significant potential in various scientific research applications. One of its most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, making it a potential candidate for cancer treatment. Additionally, this compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
138761-51-0 |
|---|---|
Fórmula molecular |
C9H12FN |
Peso molecular |
153.2 g/mol |
Nombre IUPAC |
4-(1-fluoro-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,1-2H3 |
Clave InChI |
MDRMNNLBFNXRPF-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=NC=C1)F |
SMILES canónico |
CC(C)C(C1=CC=NC=C1)F |
Sinónimos |
Pyridine, 4-(1-fluoro-2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





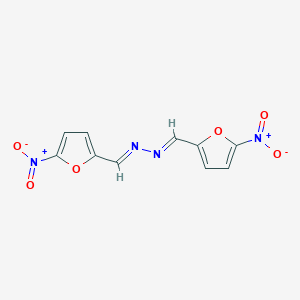

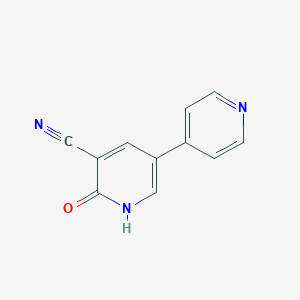
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)
